![molecular formula C12H15NO3 B2853419 Ethyl oxo[(1-phenylethyl)amino]acetate CAS No. 333319-62-3](/img/structure/B2853419.png)

Ethyl oxo[(1-phenylethyl)amino]acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

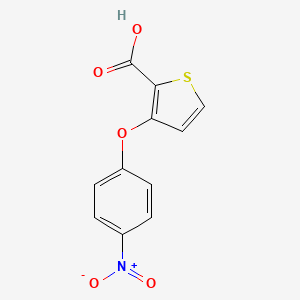

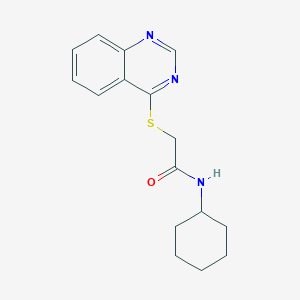

Ethyl oxo[(1-phenylethyl)amino]acetate is a chemical compound with the linear formula C12H15NO3 . It has a molecular weight of 221.25 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H15NO3 . This indicates that it contains 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Aplicaciones Científicas De Investigación

Novel Synthesis of α-Ketoamide Derivatives

Ethyl oxo[(1-phenylethyl)amino]acetate plays a role in the synthesis of novel α-ketoamide derivatives, which are synthesized via the ring opening of N-acylisatin. This process involves reacting N-acetylisatin with 4-aminobenzoic acid, followed by coupling with different amino acid esters using OxymaPure/DIC as a coupling reagent. This method results in α-ketoamide derivatives with excellent yield and purity, showcasing the utility of this compound in facilitating efficient synthesis processes in organic chemistry (El‐Faham et al., 2013).

Peptide Synthesis Enhancement

The compound has been identified as an effective additive in the carbodiimide approach for peptide synthesis, improving coupling efficiency and inhibiting racemization. It offers advantages over traditional additives like HOBt and HOAt, demonstrating superior performance in automated and manual synthesis settings. This advancement is significant for peptide chemistry, providing a safer and more efficient alternative for peptide bond formation (Subirós‐Funosas et al., 2009).

Biotransformation Studies

Research has explored the hydrolysis of acetates using this compound with potato and topinambur tubers. This process leads to the production of alcohols, which are then oxygenated to ketones. Such biotransformations underscore the potential of this compound in enzymatic reactions and organic synthesis, providing insights into its applications in natural product chemistry and bio-catalysis (Mironowicz, 1998).

Advances in Acylation Chemistry

This compound-based reagents have been instrumental in advancing acylation methodologies, particularly in peptide, amide, and ester bond formation. The review of recent developments highlights the compound's role in enhancing acylation reactions, offering alternatives to traditional methods and contributing to the efficiency and efficacy of synthetic processes in medicinal chemistry and drug development (Subirós‐Funosas et al., 2014).

Beyond Solid-Phase Peptide Synthesis

Further research emphasizes the versatility of OxymaPure [this compound] in peptide chemistry, extending its applications beyond solid-phase synthesis to solution-phase chemistry. This exploration showcases the compound's broad utility in peptide synthesis, highlighting its role in minimizing side reactions and enhancing the overall efficiency of peptide bond formation in various synthetic approaches (Manne et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-oxo-2-(1-phenylethylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-3-16-12(15)11(14)13-9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAFKJXSVRFGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC(C)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)

amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2853340.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)

![N-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2853356.png)